2-(2-Phenylethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring, which imparts unique chemical and biological properties. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(2-phenylethyl)piperidin-3-ol, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the Dopamine transporter (DAT) is a known target for some piperidine derivatives .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The environment can significantly impact the effectiveness of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Phenylethyl)piperidin-3-ol are not fully understood. It is known that the compound interacts with dopamine, serotonin, and norepinephrine transporters
Cellular Effects
The cellular effects of this compound are also not fully known. Given its affinity for dopamine, serotonin, and norepinephrine transporters , it can be inferred that the compound may influence cell function by modulating the activity of these transporters. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to interact with dopamine, serotonin, and norepinephrine transporters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The reaction conditions often involve high pressure and temperature to achieve the desired product .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and catalytic hydrogenation. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Phenylethyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the phenylethyl group.
N-Phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.
2-Phenylpiperidine: A compound with a phenyl group attached to the second carbon of the piperidine ring.
Uniqueness: 2-(2-Phenylethyl)piperidin-3-ol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .
Properties
IUPAC Name |
2-(2-phenylethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMLNRRWCTXOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.